Decahydronaphthalen-1-yl 2-methylprop-2-enoate
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Overview
Description
Decahydronaphthalen-1-yl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from decahydronaphthalene and 2-methylprop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydronaphthalen-1-yl 2-methylprop-2-enoate typically involves the esterification of decahydronaphthalene with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Decahydronaphthalen-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Decahydronaphthalen-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydronaphthalen-1-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 2-methylprop-2-enoate: Similar structure but lacks the decahydro component.
2-(decahydronaphthalen-1-yl)acetic acid: Similar decahydro structure but different functional group.
Uniqueness
Decahydronaphthalen-1-yl 2-methylprop-2-enoate is unique due to its combination of the decahydronaphthalene core with the ester functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both stability and reactivity are required .
Properties
CAS No. |
46719-03-3 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h11-13H,1,3-9H2,2H3 |
InChI Key |
NPFJNIWEZFAMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCCC2C1CCCC2 |
Origin of Product |
United States |
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